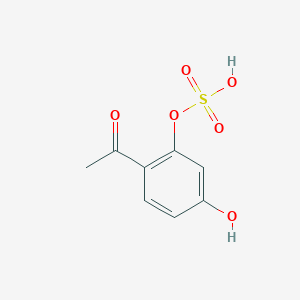
2,4-Dihydroxyacetophenone 5-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2, 4-Dihydroxyacetophenone 5-sulfate belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2, 4-Dihydroxyacetophenone 5-sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, 2, 4-dihydroxyacetophenone 5-sulfate is primarily located in the cytoplasm.
2-O-sulfate-4-hydroxyacetophenone is an acetophenone substituted by a sulfooxy group at position 2 and by a hydroxy group at position 4. It has a role as a mouse metabolite. It is a member of acetophenones, an aryl sulfate and a member of phenols.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Methodology
2,4-Dihydroxyacetophenone, a derivative of resorcinol, is utilized in environmentally friendly synthesis processes. For instance, Yadav and Joshi (2002) described a green synthesis route for producing 2,4-dihydroxyacetophenone from resorcinol and acetic acid using solid acid catalysts, aligning with the principles of green chemistry (Yadav & Joshi, 2002).
Photodegradation of Pollutants
Jaafarzadeh et al. (2018) explored the use of a hybrid process combining electrooxidation and Oxone, demonstrating how compounds like 2,4-Dihydroxyacetophenone could potentially be involved in the removal of pollutants like 2,4-Dichlorophenoxyacetic acid from aquatic environments (Jaafarzadeh et al., 2018).
Metabolism in Human Body
Ding et al. (2012) identified various metabolites of paeonol in human urine, including 2,4-dihydroxyacetophenone-5-O-sulfate, highlighting the role of compounds like 2,4-Dihydroxyacetophenone in human metabolism (Ding et al., 2012).
Pharmaceutical Research
Bobik et al. (1977) investigated 2,4-Dihydroxyacetophenone's role as an inhibitor in hepatic microsomal activities, suggesting its potential in pharmacological applications (Bobik et al., 1977).
Environmental Chemistry and Water Treatment
Anipsitakis et al. (2006) discussed the sulfate radical pathway involving compounds like 2,4-Dihydroxyacetophenone for the degradation of phenolic compounds in water, indicating its relevance in environmental chemistry and water treatment (Anipsitakis et al., 2006).
Analytical Chemistry Applications
Wenzel et al. (2006) utilized 2,5-Dihydroxyacetophenone as a matrix for sensitive mass spectrometric analysis of proteins, demonstrating its application in analytical chemistry (Wenzel et al., 2006).
Eigenschaften
Produktname |
2,4-Dihydroxyacetophenone 5-sulfate |
|---|---|
Molekularformel |
C8H8O6S |
Molekulargewicht |
232.21 g/mol |
IUPAC-Name |
(2-acetyl-5-hydroxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H8O6S/c1-5(9)7-3-2-6(10)4-8(7)14-15(11,12)13/h2-4,10H,1H3,(H,11,12,13) |
InChI-Schlüssel |
COXWPCPYWFBNJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



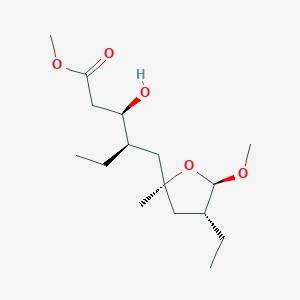
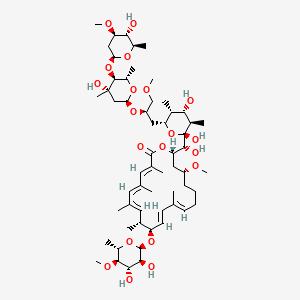
![[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1247197.png)
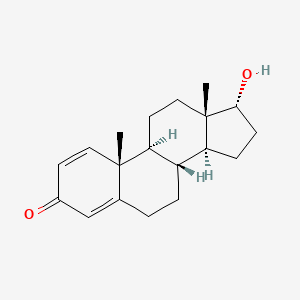
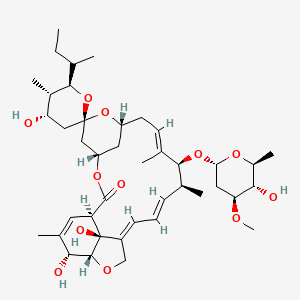
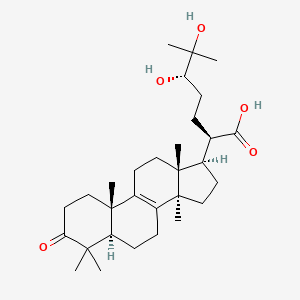
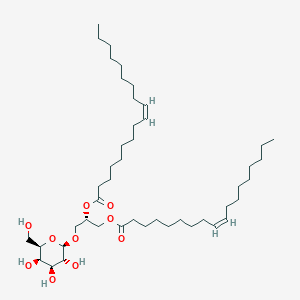
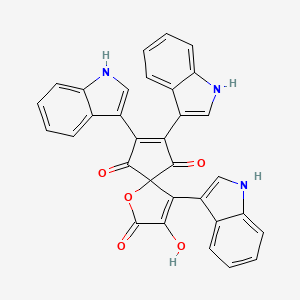
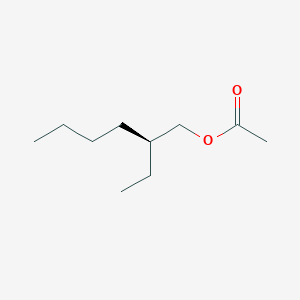
![(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B1247214.png)



![8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol](/img/structure/B1247218.png)